molecular formula C19H14N2O5 B4601413 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4601413
M. Wt: 350.3 g/mol
InChI Key: FMIOCORUXMKKMM-RIYZIHGNSA-N
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a benzodioxole moiety, a methylphenyl group, and a diazinane trione structure

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-11-3-2-4-13(7-11)21-18(23)14(17(22)20-19(21)24)8-12-5-6-15-16(9-12)26-10-25-15/h2-9H,10H2,1H3,(H,20,22,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIOCORUXMKKMM-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Construction of the Diazinane Trione Core: This could be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the diazinane trione core.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, it might be used in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The presence of the 3-methylphenyl group in (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

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